2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride
CAS No.: 1220038-90-3
Cat. No.: VC3182599
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220038-90-3 |
|---|---|
| Molecular Formula | C9H19ClN2O |
| Molecular Weight | 206.71 g/mol |
| IUPAC Name | 2-(methylamino)-1-(2-methylpiperidin-1-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-8-5-3-4-6-11(8)9(12)7-10-2;/h8,10H,3-7H2,1-2H3;1H |
| Standard InChI Key | YLXUWANWUHSQKS-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1C(=O)CNC.Cl |
| Canonical SMILES | CC1CCCCN1C(=O)CNC.Cl |
Introduction
Physical and Chemical Properties
Basic Identification Parameters
2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride is characterized by several key identification parameters that establish its chemical identity. The compound is registered with CAS number 1220038-90-3 and possesses a molecular formula of C9H19ClN2O . Its molecular weight is calculated as 206.72 g/mol, which is consistent with the molecular structure containing a piperidine ring, methyl groups, an ethanone moiety, and a hydrochloride salt component .
The compound's storage recommendation at room temperature suggests relatively good stability under standard laboratory conditions . This stability characteristic is important for research applications as it facilitates handling and experimental procedures without requiring specialized storage conditions.
Table 1 summarizes the basic identification parameters of 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride:
| Parameter | Value |
|---|---|
| Chemical Name | 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride |
| CAS Registry Number | 1220038-90-3 |
| Molecular Formula | C9H19ClN2O |
| Molecular Weight | 206.72 g/mol |
| Storage Condition | Room temperature |
| Manufacturer | MATRIX SCIENTIFIC |
Structural Analysis and Characteristics
Structural Features and Molecular Architecture
The molecular structure of 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride exhibits several distinctive structural elements that define its chemical behavior and potential applications. The core structure consists of a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom. This piperidine ring is substituted at position 2 with a methyl group, creating a chiral center at this position.
The piperidine nitrogen atom (N1) is connected to an ethanone (acetyl) group, forming an amide-like functional arrangement. The ethanone carbon adjacent to the carbonyl group is further substituted with a methylamino group (-NHCH3), adding another nitrogen center to the molecule. The compound exists as a hydrochloride salt, with the HCl likely forming an ionic bond with one of the nitrogen atoms, most probably the more basic methylamino nitrogen.
This structural arrangement creates a molecule with multiple potential interaction sites, including:
-
A tertiary amine (piperidine nitrogen)
-
A secondary amine (methylamino group)
-
A carbonyl oxygen (hydrogen bond acceptor)
-
A chiral center at the 2-position of the piperidine ring
Functional Groups and Reactivity
The presence of multiple functional groups in 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride confers specific chemical reactivity patterns that are relevant to its potential applications:
The carbonyl group (C=O) is typically reactive toward nucleophilic addition reactions. This reactivity could be utilized in various synthetic transformations or could participate in hydrogen bonding interactions in biological systems. The secondary amine of the methylamino group (-NHCH3) can serve as both a hydrogen bond donor and acceptor, potentially engaging in interactions with biological targets such as proteins or receptors.
Comparative Analysis with Structural Analogues
Related Piperidinyl Ethanone Compounds
Several compounds share structural similarities with 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride, providing context for understanding its potential properties and applications. Comparative analysis reveals important structural variations that could influence chemical behavior and biological activity.
One significant structural analogue is 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS: 71879-46-4), which differs primarily in the position of the methylamino group . In this analogue, the methylamino substituent is located at position 4 of the piperidine ring rather than on the ethanone carbon. This positional difference likely affects the compound's three-dimensional structure, reactivity profile, and potential biological interactions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride | C9H19ClN2O | 206.72 | 1220038-90-3 | Methyl at piperidine position 2; methylamino on ethanone |
| 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride | C8H16N2O.ClH | 192.68 | 71879-46-4 | Methylamino at piperidine position 4 |
| 1-(2-Ethyl-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride | C10H21ClN2O | 220.74 | 1220033-33-9 | Ethyl at piperidine position 2; methylamino on ethanone |
The differences in molecular weight reflect the varying substitution patterns, with the ethyl-substituted analogue having the highest molecular weight (220.74 g/mol) and the 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride having the lowest (192.68 g/mol) . These differences in molecular properties potentially influence pharmacokinetic characteristics such as absorption, distribution, and membrane permeability if these compounds were to be investigated for biological applications.
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